molecular formula C13H15Cl2NO2 B11837716 8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B11837716
M. Wt: 288.17 g/mol
InChI Key: NTDVOZXPYKAIMP-UHFFFAOYSA-N
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Description

8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a spiro linkage between a chroman and a piperidine ring, with a chlorine atom attached to the chroman moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated chroman derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the chroman moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Chlorospiro[chromene-2,4’-piperidine] hydrochloride
  • 8-Chlorospiro[isochroman-3,4’-piperidin]-1-one

Uniqueness

8-Chlorospiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spiro linkage and the presence of a chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

8-chlorospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C13H14ClNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H

InChI Key

NTDVOZXPYKAIMP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)Cl.Cl

Origin of Product

United States

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